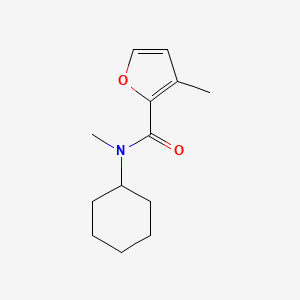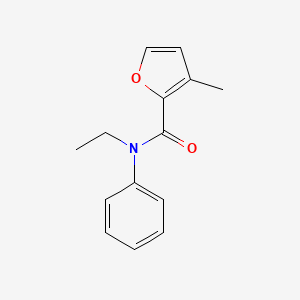![molecular formula C14H17N3O2 B7502511 N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B7502511.png)
N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide, also known as MPDC, is a chemical compound that has been studied for its potential use in scientific research. MPDC is a pyrazole derivative that has shown promise in various areas of research, including neuroscience, cancer biology, and drug discovery.
Mecanismo De Acción
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In cancer cells, this compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. In neurons, this compound has been shown to activate the adenosine A1 receptor, which is involved in neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In neurons, this compound has been shown to protect against cognitive impairment induced by chronic cerebral hypoperfusion. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide in lab experiments is its potential for use in multiple areas of research, including neuroscience and cancer biology. This compound has also been shown to have low toxicity in vitro, which makes it a potentially useful compound for drug discovery. One limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide. One area of interest is the development of this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential uses in scientific research.
Métodos De Síntesis
The synthesis of N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide involves a multi-step process that has been described in several research papers. The general method involves the reaction of 3-methoxybenzylamine with 3,5-dimethylpyrazole-4-carboxylic acid, followed by the addition of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide has been studied for its potential use in various areas of scientific research. One area of interest is neuroscience, where this compound has been shown to have neuroprotective effects. In a study conducted on rats, this compound was found to protect against cognitive impairment induced by chronic cerebral hypoperfusion. This compound has also been studied for its potential use in cancer biology, where it has been shown to inhibit the growth of cancer cells. In a study conducted on human breast cancer cells, this compound was found to induce cell death and inhibit cell proliferation.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-13(9-17(2)16-10)14(18)15-8-11-5-4-6-12(7-11)19-3/h4-7,9H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPGWVLINOKWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NCC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
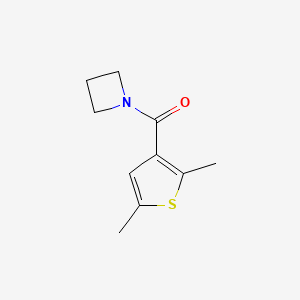
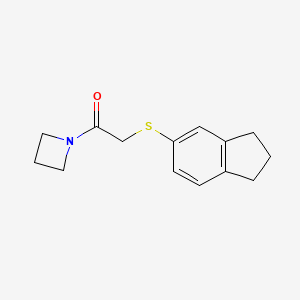
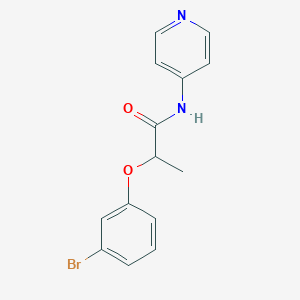


![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]pyridin-2-one](/img/structure/B7502476.png)
![1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one](/img/structure/B7502479.png)
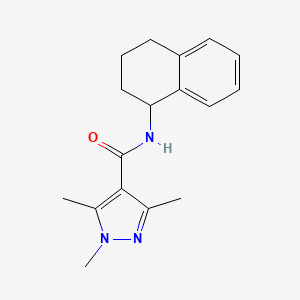
![N-{(1E)-3-oxo-1-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B7502486.png)
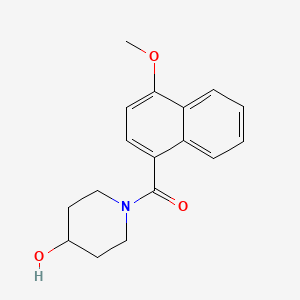

![Cyclopentyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502512.png)
